5-Bromo-2-Cyano-3-Nitropyridine
Overview
Description
5-Bromo-2-Cyano-3-Nitropyridine is a useful research compound. Its molecular formula is C6H2BrN3O2 and its molecular weight is 228 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Toxicological Studies
5-bromo-2-nitropyridine, a related compound, has been studied for its toxicological effects. A case report detailed an individual exposed to this chemical, who developed symptoms like dizziness, fatigue, nausea, and eventually acute renal failure and delayed encephalopathy (Shi et al., 2022). This study highlights the toxic nature of such chemicals when absorbed through the skin and respiratory tract.
Chemical Synthesis and Safety
The synthesis of 5-Bromo-2-nitropyridine, a similar compound, involves hydrogen peroxide oxidation. Research focused on developing a safe, reproducible protocol for large-scale production, emphasizing the importance of safety studies in chemical manufacturing (Agosti et al., 2017).
Spectroscopic Analysis
Spectroscopic studies have been conducted on 5-bromo-2-nitropyridine to understand its molecular structure. Techniques like FT-Raman and FT-IR spectroscopy provided insights into the compound's vibrational frequencies and molecular geometry, contributing to a deeper understanding of its physical properties (Sundaraganesan et al., 2005).
Computational Chemistry and Molecular Docking
Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile involved analyzing its molecular structure, electronic properties, and reactivity. These studies included molecular docking with target proteins, suggesting potential biological applications (Arulaabaranam et al., 2021).
Optical and Photophysical Properties
Research on 5-Bromo-2-nitropyridine has also covered its photophysical and optical properties. This includes studying its stability in different solvents and the influence of concentration on properties like the energy gap (Gündüz & Kurban, 2018).
Solvent Reactivity
The reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including 5-bromo-2-nitropyridine, towards ammonia in different solvents has been explored. This study demonstrated how solvent polarity affects substitution processes, valuable for synthetic chemistry applications (Hertog & Jouwersma, 1953).
Safety and Hazards
The safety data sheet for 5-Bromo-2-nitropyridine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-Cyano-3-Nitropyridine is the respiratory system . This compound interacts with the respiratory system and can cause respiratory irritation .
Mode of Action
It is known that this compound can cause toxicity if swallowed, in contact with skin, or if inhaled . This suggests that the compound may interact with its targets through these routes of exposure.
Biochemical Pathways
It is speculated that the compound may affect various biological applications
Result of Action
Exposure to the compound can cause skin and eye irritation, and may be harmful if swallowed or in contact with skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a well-ventilated place to maintain its stability . Additionally, it should be avoided in the environment due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-Cyano-3-Nitropyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the activation and stabilization of intermediates, which are crucial for the successful completion of the reactions.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through different pathways, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on cellular and physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, affecting its activity and function. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with other biomolecules and its overall impact on cellular processes
Properties
IUPAC Name |
5-bromo-3-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYONPVHIOJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377838 | |
Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-25-9 | |
Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-nitropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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